2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

Catalog No.
S12254293
CAS No.
M.F
C15H17NO2
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

Product Name

2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

IUPAC Name

2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4-one

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-9-5-10(2)15-13(6-9)14(18)7-11(3)16(15)8-12(4)17/h5-7H,8H2,1-4H3

InChI Key

UIEMYNFLRPXDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2CC(=O)C)C)C

2,6,8-Trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative characterized by a complex structure that includes a quinoline core substituted with three methyl groups and a 2-oxopropyl side chain. Its molecular formula is C15_{15}H17_{17}N\O2_2, and it has a molecular weight of 243.30 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The chemical reactivity of 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is influenced by its functional groups. The presence of the carbonyl group in the 2-oxopropyl moiety allows for nucleophilic addition reactions. Additionally, the quinoline nitrogen can participate in protonation and coordination reactions, making this compound versatile in synthetic chemistry.

Reactions involving this compound may include:

  • Nucleophilic addition to the carbonyl group.
  • Electrophilic substitution at the quinoline ring.
  • Condensation reactions with amines or alcohols to form derivatives.

Research into the biological activity of 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one suggests potential pharmacological properties. Compounds in the quinoline family are known for their diverse biological activities, including:

  • Antimicrobial effects against various pathogens.
  • Anticancer properties, with some derivatives showing cytotoxicity towards cancer cell lines.
  • Anti-inflammatory effects, which may be attributed to the modulation of inflammatory pathways.

Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one can be achieved through several methods:

  • Condensation Reactions: Starting from appropriate quinoline derivatives and ketones or aldehydes under acidic or basic conditions.
  • Methylation Reactions: Utilizing methylating agents such as dimethyl sulfate or methyl iodide on quinoline precursors to introduce methyl groups at positions 2, 6, and 8.
  • Oxidative Reactions: Converting suitable precursors into the desired quinoline structure through oxidation processes.

Each method may vary in yield and purity depending on reaction conditions and purification techniques employed.

The applications of 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one extend across several domains:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing functional materials due to its unique chemical properties.

Interaction studies involving 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one focus on its binding affinity with biological targets such as enzymes and receptors. These studies help establish its pharmacological profile and potential side effects. Techniques such as molecular docking simulations and binding assays are typically employed to investigate these interactions.

Several compounds share structural similarities with 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one. Here are some noteworthy examples:

Compound NameStructure FeaturesUnique Aspects
4,6,8-trimethylquinolin-2-olHydroxyl group at position 2Exhibits strong antioxidant properties
2-methylquinolin-4(1H)-oneMethyl substitution at position 2Known for its neuroprotective effects
8-hydroxyquinolineHydroxyl group at position 8Utilized in chelation therapy
3-aminoquinolineAmino group at position 3Demonstrates significant antibacterial activity

The uniqueness of 2,6,8-trimethyl-1-(2-oxopropyl)quinolin-4(1H)-one lies in its specific substitution pattern and the presence of the carbonyl group, which may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

243.125928785 g/mol

Monoisotopic Mass

243.125928785 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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